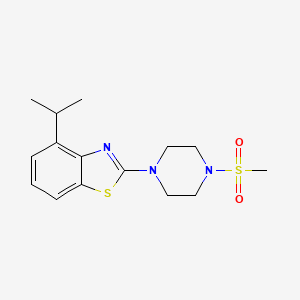

![molecular formula C17H17N3O2 B6475984 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide CAS No. 2640835-83-0](/img/structure/B6475984.png)

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of pyrazole-containing compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .科学的研究の応用

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for studying the effects of heterocyclic compounds on the structure and function of proteins. Additionally, it has been used as a model compound for studying the effects of carboxamide groups on the structure and function of proteins. It has also been used as a model compound for studying the effects of nitrogen-containing heterocycles on the structure and function of proteins.

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a wide range of targets . These targets often play crucial roles in various biological processes, including metabolism, aging, and immune response .

Mode of Action

It’s suggested that the compound may form strong hydrogen bonds with its target enzymes, such as succinate dehydrogenase (sdh) . This interaction could lead to changes in the enzyme’s activity, thereby influencing the biological processes it’s involved in.

Biochemical Pathways

For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting their involvement in the biochemical pathways related to these diseases .

Result of Action

Compounds with similar structures have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

実験室実験の利点と制限

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, including powder and solution. Additionally, it is relatively stable and has a relatively low toxicity. However, it is not soluble in water, which can make it difficult to work with in certain experiments. Additionally, it is not as effective at inhibiting the growth of certain microorganisms as other compounds.

将来の方向性

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide has a variety of potential future applications. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, it could be used in the development of new diagnostic tools for the early detection of diseases. Additionally, it could be used in the development of new therapeutic agents for the treatment of various diseases. Additionally, it could be used in the development of new methods for the delivery of drugs to targeted tissues. Finally, it could be used in the development of new methods for the synthesis of various compounds.

合成法

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-3-carboxamide can be synthesized using a variety of methods. One method involves the use of a two-step process. In the first step, a mixture of 4-(1-methyl-1H-pyrazol-5-yl)phenylacetic acid and furan-3-carboxylic acid is reacted with anhydrous sodium acetate in acetic acid at a temperature of 120-130 °C. In the second step, the resulting product is reacted with a primary amine in the presence of a base, such as sodium hydroxide, at a temperature of 70-80 °C.

特性

IUPAC Name |

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20-16(7-10-19-20)14-4-2-13(3-5-14)6-9-18-17(21)15-8-11-22-12-15/h2-5,7-8,10-12H,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIRESQVEBQXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475907.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B6475909.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide](/img/structure/B6475917.png)

![6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline](/img/structure/B6475923.png)

![1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol](/img/structure/B6475928.png)

![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane](/img/structure/B6475930.png)

![3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6475935.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475943.png)

![5-{4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6475950.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6475967.png)

![N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475969.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline](/img/structure/B6475972.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B6475978.png)